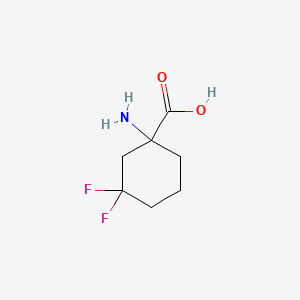
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields. This compound is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with two fluorine atoms at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of cyclohexane derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by catalytic amination and carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amino or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials and polymers with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, potentially leading to inhibition or modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-Difluorocyclohexane-1-carboxylic acid: Lacks the amino group but shares the fluorinated cyclohexane structure.
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure with fluorine atoms at different positions.
Uniqueness: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups along with the fluorine atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
1-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-1-2-6(10,4-7)5(11)12/h1-4,10H2,(H,11,12) |
InChI Key |
ZRMKDSUKQKSKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















